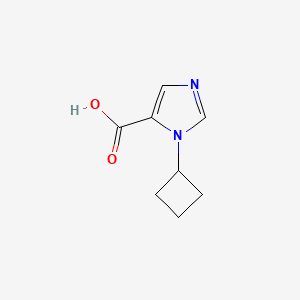

1-Cyclobutyl-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

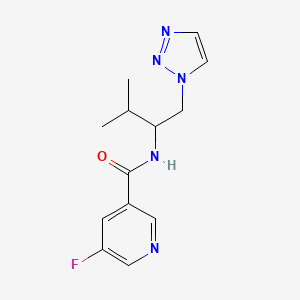

“1-Cyclobutyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the formula C8H10N2O2 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “1-Cyclobutyl-1H-imidazole-5-carboxylic acid” consists of an imidazole ring attached to a cyclobutyl group and a carboxylic acid group . The molecular weight of the compound is 166.18 .Scientific Research Applications

Continuous Flow Synthesis of 1H-4-Substituted Imidazoles

A study by Carneiro et al. (2015) presents a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids. This method is crucial for the synthesis of NS5A inhibitors like daclatasvir, highlighting the application of imidazole derivatives in developing antiviral drugs. The use of continuous flow reactors enables rapid heating and efficient synthesis, offering an environmentally friendly alternative to traditional methods (Carneiro, Gutmann, Souza, & Kappe, 2015).

Antitumor and Antiviral Applications

Another area of application is in the synthesis of new cyclobutyl nucleoside analogues with potential antiviral properties. Booth and Eastwood (1993) synthesized carbocyclic imidazoles that serve as precursors for these analogues, demonstrating the role of imidazole derivatives in creating novel therapeutic agents (Booth & Eastwood, 1993).

Material Science and Organic Gelators

Ballabh et al. (2003) explored organic salts based on imidazole derivatives for their gelation behavior in organic liquids. Their findings highlight the potential use of imidazole derivatives in material science, specifically in creating stable organic gels for various applications (Ballabh, Trivedi, & Dastidar, 2003).

Medicinal Chemistry: Estrogen Receptor Ligands and COX Inhibitors

Wiglenda et al. (2005) synthesized 1H-imidazoles tested for their biological activity as estrogen receptor ligands and cyclooxygenase inhibitors. This study illustrates the potential of imidazole derivatives in developing drugs with hormonal activity and anticancer properties (Wiglenda, Ott, Kircher, Schumacher, Schuster, Langer, & Gust, 2005).

Catalysis: Redox Amidations

Bode and Sohn (2007) demonstrated the use of N-heterocyclic carbene catalysts and imidazole in the redox amidation of α-functionalized aldehydes with amines. This process outlines the role of imidazole derivatives in catalysis, offering a novel approach to synthesizing carboxylic acid amides (Bode & Sohn, 2007).

Safety And Hazards

The safety data sheet for “1-Cyclobutyl-1H-imidazole-5-carboxylic acid” provides information on handling and storage precautions, first-aid measures, and fire-fighting measures . It is advised to keep the compound away from heat/sparks/open flames/hot surfaces and to use appropriate extinguishing media suitable for surrounding facilities .

properties

IUPAC Name |

3-cyclobutylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-4-9-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFSGEVJRFRVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-1H-imidazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)

![2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2879979.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2879996.png)

![Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)